3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
Description
Structural Classification Within Benzoxazole Derivatives
This compound belongs to a specialized class of benzoxazole derivatives characterized by their substitution patterns and functional group combinations. The compound exhibits a meta-substituted benzoxazole configuration, which represents one of the two primary substitution patterns found in bacterial natural products containing benzoxazole units. This structural arrangement places it within the broader family of benzoxazole derivatives that have demonstrated diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
The compound's structural identity is definitively established through multiple chemical identifiers, as summarized in the following table:
Table 1: Chemical Identification Parameters for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 293737-73-2 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.28 grams per mole |
| Simplified Molecular Input Line Entry System | CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N |
| International Chemical Identifier Key | GDDNDJMBEZZKGO-UHFFFAOYSA-N |
| PubChem Compound Identifier | 721049 |
The benzoxazole core structure in this compound consists of a benzene ring fused to an oxazole ring, which creates an aromatic heterocyclic system known for its stability and reactivity. The presence of methyl groups at positions 5 and 6 of the benzoxazole ring distinguishes this compound from simpler benzoxazole derivatives and influences its chemical properties and potential biological activities. The aniline moiety attached to the benzoxazole core through the phenyl linker provides nucleophilic properties and hydrogen bonding capabilities that are significant for chemical reactivity and biological interactions.
Within the classification system of benzoxazole derivatives, this compound represents a multi-functional molecular entity that combines the structural features of benzoxazoles with those of aromatic amines. This combination creates opportunities for diverse chemical modifications and applications in synthetic chemistry. The compound belongs to the category of substituted benzoxazoles that have been extensively studied for their potential in medicinal chemistry applications.
Historical Context of Benzoxazole-Based Compound Development
The development of benzoxazole-based compounds, including specialized derivatives like this compound, can be traced through several decades of heterocyclic chemistry research. The initial synthesis of benzoxazole likely began in the early to mid-twentieth century as part of broader efforts in heterocyclic chemistry, where researchers explored reactions involving the fusion of benzene rings with oxazole rings to create the benzoxazole structure. This foundational work established the synthetic methodologies that would later enable the preparation of more complex derivatives.
The historical progression of benzoxazole chemistry involved significant refinement of synthetic methods over time. Researchers experimented with various reaction conditions, catalysts, and starting materials to optimize synthesis and increase yields. These methodological improvements were crucial for developing access to substituted benzoxazole derivatives, including compounds with specific substitution patterns like the dimethyl substitution found in this compound.
A major milestone in benzoxazole development occurred with the recognition of their fluorescent properties and potential applications in analytical chemistry. This discovery expanded the scope of benzoxazole research beyond purely synthetic chemistry into materials science and analytical applications. The development of benzoxazole derivatives with enhanced fluorescent properties led to their use as optical brighteners in various industrial applications, including laundry detergents.
The medicinal chemistry applications of benzoxazole derivatives emerged as researchers synthesized various derivatives and evaluated their biological properties and activities. Some derivatives showed promise in pharmaceutical applications, leading to further exploration of their potential as medicinal agents. This historical development pathway established benzoxazole derivatives as important scaffolds in drug discovery and development.
The modern era of benzoxazole chemistry has been characterized by sophisticated synthetic approaches and detailed structure-activity relationship studies. Recent developments have included the discovery of alternative biosynthetic pathways for benzoxazole assembly in anaerobic bacteria, which has expanded understanding of natural benzoxazole production and provided new synthetic strategies. These advances have contributed to the current understanding of compounds like this compound within the broader context of benzoxazole derivative development.
Significance in Heterocyclic Chemistry Research
This compound holds particular significance in heterocyclic chemistry research as a representative example of the structural diversity and synthetic possibilities within the benzoxazole family. The compound exemplifies the principle that heterocyclic compounds serve as fundamental building blocks for creating complex molecular architectures with diverse biological and chemical properties. Its structure demonstrates how multiple heterocyclic elements can be combined to create compounds with enhanced functionality and potential applications.
The research significance of this compound extends to its role as a model system for understanding structure-activity relationships in benzoxazole derivatives. The specific substitution pattern, with methyl groups at positions 5 and 6 of the benzoxazole ring and an aniline group attached through a phenyl linker, provides researchers with opportunities to study how structural modifications influence chemical and biological properties. This type of systematic structural variation is essential for developing comprehensive understanding of heterocyclic chemistry principles.
In the context of synthetic methodology development, compounds like this compound serve as important targets for testing and validating new synthetic approaches. Recent advances in benzoxazole synthesis have included the development of metal-catalyzed coupling reactions, oxidative cyclization methods, and novel catalyst systems. The successful synthesis of complex derivatives like this compound validates the effectiveness of these methodological advances and provides benchmarks for evaluating synthetic efficiency.
The compound also represents an important example of molecular hybridization strategies in heterocyclic chemistry. By combining benzoxazole and aniline functionalities, this compound demonstrates how researchers can create hybrid molecules that potentially exhibit properties derived from both structural components. This approach has become increasingly important in modern drug discovery, where molecular hybridization is used to develop compounds with improved or novel biological activities.
Table 2: Research Applications and Significance Categories
| Research Category | Significance for this compound |
|---|---|
| Structural Diversity Studies | Model compound for substitution pattern effects |
| Synthetic Methodology Validation | Target for testing new benzoxazole synthesis methods |
| Molecular Hybridization Research | Example of benzoxazole-aniline combination strategies |
| Structure-Activity Relationship Studies | Reference compound for comparative biological evaluation |
| Heterocyclic Chemistry Education | Representative example of complex heterocyclic architecture |
The educational value of this compound in heterocyclic chemistry research cannot be understated. The compound serves as an excellent example for demonstrating fundamental concepts of heterocyclic chemistry, including aromaticity, substitution effects, and functional group interactions. Its relatively complex structure provides opportunities for students and researchers to understand how multiple chemical principles combine to create sophisticated molecular architectures.
Furthermore, this compound contributes to the broader understanding of benzoxazole derivatives as privileged scaffolds in medicinal chemistry. Benzoxazoles have been recognized as one of the most widely exploited heterocycles in drug discovery, with natural occurring and synthetic benzoxazoles showing broad ranges of biological activities. The specific structural features of this compound provide insights into how substitution patterns and functional group combinations can be optimized for particular research or application goals.
Properties
IUPAC Name |
3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDNDJMBEZZKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266559 | |
| Record name | 3-(5,6-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-73-2 | |
| Record name | 3-(5,6-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,6-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Construction of the Benzoxazole Core
The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives with appropriate reagents that facilitate ring closure. Two main approaches are reported:
Cyclization of 2-Aminophenols with N-Chlorosuccinimide (NCS) and Boron Trifluoride Etherate (BF3·Et2O):
This method involves refluxing o-aminophenol derivatives with NCS in 1,4-dioxane in the presence of BF3·Et2O as a Lewis acid catalyst. The reaction proceeds overnight, followed by workup and purification by column chromatography. This approach yields 2-aminobenzoxazoles with good purity and yield.Acid-Catalyzed Cyclization of o-Methoxyanilines:
In some cases, o-methoxyanilines undergo demethylation and cyclization under acidic conditions to form benzoxazoles. This method is part of a multi-step sequence involving condensation with benzoyl chlorides and subsequent transformations.
Attachment of the Aniline Moiety
The aniline group at the 3-position of the phenyl ring is introduced by coupling the benzoxazole intermediate with a substituted aniline or by direct substitution reactions on the benzoxazole ring system. Common methods include:
Nucleophilic Aromatic Substitution or Cross-Coupling Reactions:
Pd-catalyzed amination or other cross-coupling techniques can be used to attach the aniline group to the benzoxazole core or vice versa.Direct Condensation:
Condensation of benzoxazolyl aniline intermediates with benzaldehydes or other electrophiles under reflux in ethanol with a base such as triethylamine can yield Schiff bases or related derivatives, which can be further transformed.
Detailed Preparation Method from Literature
A representative synthetic procedure for 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is summarized below:
Recent Advances and Green Chemistry Approaches
Recent research has focused on improving the synthesis by:
Use of Nanocatalysts:
Nanoparticle catalysts have been employed to enhance reaction rates and yields while reducing catalyst loading and environmental impact.Solvent-Free or Green Solvent Conditions:
Some protocols avoid traditional organic solvents, using solvent-free conditions or environmentally benign solvents to minimize waste and hazards.Microwave-Assisted Synthesis:
Microwave irradiation has been used to accelerate cyclization and coupling steps, reducing reaction times from hours to minutes.
Analytical Data Supporting Synthesis
Typical characterization data for this compound include:
| Technique | Data Example | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.0–7.7 ppm (aromatic protons), δ 2.2 ppm (methyl groups) | Confirms aromatic and methyl substituents |
| ¹³C NMR | Signals at ~160 ppm (C=N), 110–140 ppm (aromatic carbons), 20 ppm (methyl carbons) | Confirms benzoxazole ring and methyl substitution |
| HRMS | m/z calculated 238.28 (M+H)+, found matching | Confirms molecular weight and formula C15H14N2O |
| IR Spectroscopy | Bands at ~1600 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (NH2 stretch) | Confirms functional groups |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with NCS/BF3·Et2O | 5,6-Dimethyl-o-aminophenol, NCS, BF3·Et2O | Reflux in 1,4-dioxane, overnight | High yield, straightforward | Requires careful handling of NCS and BF3·Et2O |
| Pd-Catalyzed Amination | Benzoxazole intermediate, 3-bromoaniline, Pd catalyst | DMF, 70–120 °C, 2–4 h | High selectivity, mild conditions | Requires Pd catalyst, cost considerations |
| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, 120 °C, 2 h | Rapid reaction, energy efficient | Requires microwave reactor |
| Solvent-Free Nanocatalyst | Benzoxazole precursors, nanocatalyst | Solvent-free, mild heating | Environmentally friendly, high yield | Catalyst preparation needed |
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the specific electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial and fungal growth. For instance, studies have shown that certain benzoxazole derivatives can act against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Benzoxazole derivatives are known to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of benzoxazole derivatives. The compound may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation, thus offering therapeutic potential for inflammatory diseases .
Materials Science Applications
1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. The polymerization of methacrylates and methacrylamides using this compound allows for the development of materials with controlled molecular weight and polydispersity.
2. Functional Materials
The unique structural features of this compound make it suitable for developing functional materials such as sensors and catalysts. Research has indicated that benzoxazole derivatives can be utilized in creating luminescent materials or as active catalysts in organic reactions due to their electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline with structurally related compounds, focusing on molecular features, synthetic pathways, and functional implications.
Positional Isomers
4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
- Molecular Formula : C₁₅H₁₄N₂O
- Substituents : Aniline at the 4-position of benzoxazole.
- Key Differences: Despite identical molecular weight, the 4-substitution alters electronic distribution and steric accessibility. In synthesis, coupling 4-aminobenzoic acid with 2-amino-4,5-dimethylphenol in polyphosphoric acid yields this isomer, but subsequent derivatization (e.g., amidation with 2-chloro-5-nitrobenzoic acid) shows low efficiency (14% yield) . This suggests reduced reactivity compared to 3-substituted analogs.
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
- Molecular Formula : C₁₄H₁₂N₂O
- Substituents : Single methyl group at the 6-position of benzoxazole.
- Key Differences : The absence of a 5-methyl group reduces steric hindrance and lipophilicity. Structural studies indicate that this compound may exhibit weaker intermolecular interactions in crystal packing due to simpler substitution .
Functional Group Variations
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline (QZ-3049)
- Molecular Formula : C₁₆H₁₆N₂O
- Substituents : Additional methyl group at the 2-position of the aniline ring.
- This compound is listed with 95% purity, indicating its utility in high-precision research .
3-(5-Ethyl-1,3-benzoxazol-2-yl)aniline
- Molecular Formula : C₁₅H₁₄N₂O
- Substituents : Ethyl group at the 5-position of benzoxazole.
- Key Differences : The ethyl group introduces greater hydrophobicity and steric demand compared to methyl, which may enhance membrane permeability in drug candidates. This analog is referenced in multiple chemical databases (e.g., CHEMBL1304009), highlighting its exploratory use in drug discovery .
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Molecular Formula : C₁₄H₁₁ClN₂O
- Substituents : Chlorine at the 4-position of the aniline ring.
- Key Differences : The electron-withdrawing chlorine atom (molecular weight: 258.70 g/mol) significantly alters electronic properties, increasing electrophilicity and reactivity in cross-coupling reactions. This compound is a candidate for synthesizing halogenated pharmaceuticals .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Chlorine and ethyl substituents modulate electron density, influencing reactivity in cross-coupling reactions (e.g., amidation, Suzuki-Miyaura) .
- Biological Relevance : The 5,6-dimethyl configuration in the target compound balances lipophilicity and steric effects, making it favorable for targeting hydrophobic binding pockets in proteins .
Biological Activity
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound this compound features a benzoxazole ring substituted with an aniline group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against Gram-positive bacteria like Bacillus subtilis and some antifungal effects against Candida albicans . The specific activity of this compound has not been extensively documented; however, its structural relatives suggest potential efficacy in this area.
Anticancer Potential
Benzoxazole derivatives are noted for their cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown activity against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies indicate that modifications to the benzoxazole core can enhance anticancer activity, suggesting that this compound could be a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is believed to involve interaction with specific enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress or inflammation pathways .
- Receptor Modulation : It could also modulate receptor activities related to cancer progression or microbial resistance.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzoxazole derivatives:
- Antimicrobial Screening : A study screened various benzoxazole derivatives for antimicrobial activity and found selective efficacy against certain bacterial strains . The results indicated that while some compounds were less potent overall, they displayed significant selectivity for Gram-positive bacteria.
- Cytotoxicity Assays : Research on related compounds revealed varying degrees of toxicity toward cancer cells compared to normal cells. Some derivatives exhibited lower toxicity to normal cells than to cancer cells, indicating their potential as anticancer agents .
- SAR Analysis : Structure–activity relationship analysis has been crucial in identifying which modifications enhance biological activity. For instance, the presence of electron-donating groups on the phenyl ring significantly improved antibacterial properties .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline, and how do they influence experimental design?
- Answer : The compound has a molecular formula C₁₅H₁₄N₂O , molecular weight 238.29 g/mol , boiling point ~375.2°C , and logP 3.04 . These properties dictate solubility in organic solvents (e.g., DMSO or dichloromethane) and stability under reflux conditions. For synthesis, the high boiling point suggests vacuum distillation or column chromatography for purification. The logP value indicates moderate hydrophobicity, which is critical for partitioning studies in biphasic reaction systems.
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : A general procedure involves coupling 3-amino-4-hydroxybenzoate derivatives with substituted aryl acids under reflux (15–24 hours) . For example:
- Step 1 : React methyl 3-amino-4-hydroxybenzoate with 5,6-dimethylbenzoxazole-2-carboxylic acid in polyphosphoric acid.
- Step 2 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
- Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity by HPLC (>95% purity).
Q. How is structural characterization of this compound performed using crystallographic techniques?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing . Key parameters:
Advanced Research Questions
Q. What are the fluorescence properties of this compound, and how do they compare to analogous benzoxazole derivatives?
- Answer : The dimethyl groups at positions 5 and 6 enhance steric hindrance, reducing aggregation-caused quenching (ACQ). Fluorescence emission peaks at ~450 nm (λex = 350 nm) in acetonitrile, with quantum yield Φ = 0.42 . Compare with non-methylated analogs (e.g., 3-(1,3-benzoxazol-2-yl)aniline: Φ = 0.28) to assess electronic effects .
- Methodology : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes (τ ~2.3 ns) and confirm radiative/non-radiative decay pathways .
Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?
- Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze:
- Electrophilicity : The aniline NH₂ group acts as a weak nucleophile (Fukui index f⁻ = 0.12).
- Transition states : For Suzuki-Miyaura coupling, model Pd(0)-mediated oxidative addition to the benzoxazole C–O bond .
Q. What strategies mitigate discrepancies in reported solubility and stability data for this compound?
- Answer :
- Solubility : Use Hansen solubility parameters (δD = 18.1, δP = 5.2, δH = 8.3 MPa<sup>½</sup>) to identify optimal solvents (e.g., DMF, δ = 17.4/13.7/11.3) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation at the aniline NH₂ group is common; add antioxidants (e.g., BHT) to formulations .
Q. How does the compound interact with polymeric matrices in advanced material applications?
- Answer : In poly(aniline) composites, the benzoxazole moiety enhances π-π stacking with the polymer backbone, improving conductivity (σ = 10<sup>−3</sup> S/cm) . Characterize via:
- FTIR : Shift in N–H stretching (3450 → 3300 cm<sup>−1</sup>) indicates H-bonding.
- DSC : Glass transition temperature (Tg) increases by 15°C due to restricted chain mobility .
Data Contradiction Analysis
Q. Why do different studies report varying fluorescence quantum yields for benzoxazole-aniline derivatives?
- Root Cause : Purity of the starting material (e.g., residual solvents or unreacted intermediates quench fluorescence). For example, methyl ester impurities in synthesis reduce Φ by 15–20% .
- Resolution : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to achieve >99% purity before photophysical analysis .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the benzoxazole ring.
- Characterization : Combine SC-XRD , <sup>1</sup>H/<sup>13</sup>C NMR, and high-resolution mass spectrometry for unambiguous confirmation.
- Applications : For fluorescence studies, use degassed solvents to minimize oxygen quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
